molecular formula C9H10O3 B1362475 Methyl 2-hydroxy-3-methylbenzoate CAS No. 23287-26-5

Methyl 2-hydroxy-3-methylbenzoate

Cat. No. B1362475
CAS RN: 23287-26-5
M. Wt: 166.17 g/mol
InChI Key: SUHLUMKZPUMAFP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methylbenzoate is an organic compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used to produce other chemicals .


Synthesis Analysis

While specific synthesis methods for Methyl 2-hydroxy-3-methylbenzoate were not found in the search results, it is generally used as an important raw material and intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of Methyl 2-hydroxy-3-methylbenzoate is C9H10O3 . The molecular weight is 166.17 .


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-3-methylbenzoate has a melting point of 28-30°C and a boiling point of 234-236°C . Its density is 1.2±0.1 g/cm3 . It is slightly soluble in chloroform and methanol, and soluble in ethanol, fixed oils, and propylene glycol . It is insoluble in water .

Scientific Research Applications

Chemical and Structural Analysis

Methyl 2-hydroxy-3-methylbenzoate, while not directly studied, is structurally similar to compounds like methyl 4-hydroxybenzoate (methyl paraben). Research on these related compounds has revealed interesting applications and properties. For instance, methyl 4-hydroxybenzoate, an antimicrobial agent used in cosmetics, food, and personal-care products, was studied for its single crystal X-ray structure. This study provided insights into the extensive intermolecular hydrogen bonding and the molecular determinants underlying its pharmaceutical activity, through experimental and computational analysis, including Hartree Fock (HF) and Density Functional Theory (DFT) (Sharfalddin et al., 2020).

Photoreactivity and Electron Transfer

The ionization of hydroxybenzoates, including 2-, 3-, and 4-hydroxy-methylbenzoate, has been studied under free electron transfer conditions. This research highlighted how different isomers produce varying product patterns, influenced by molecular dynamics and electron density shifts. This kind of study is essential for understanding the chemical behavior of similar compounds under different environmental conditions (Brede et al., 2004).

Metabolic Pathways

Research has also been conducted on the bacterial metabolism of compounds like 2,4-xylenol, which led to the formation of 4-hydroxy-3-methylbenzoic acid. This kind of study is crucial in understanding the environmental and biological degradation processes of these compounds. The investigation into the metabolism by Pseudomonas bacteria offers insights into the initial steps of oxidation and the formation of intermediate products (Chapman & Hopper, 1968).

Synthesis and Modification

Several studies have focused on synthesizing modified forms of hydroxybenzoates for various applications. For instance, research on the synthesis of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid has shed light on possible degradation pathways and synthetic methods for related compounds (Sangaiah & Rao, 2013).

Safety And Hazards

Methyl 2-hydroxy-3-methylbenzoate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLUMKZPUMAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066869
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-methylbenzoate

CAS RN

23287-26-5
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl o-cresotinate
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Record name Methyl 2-hydroxy-3-methylbenzoate
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl 3-methylsalicylate
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Record name METHYL 3-METHYLSALICYLATE
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Synthesis routes and methods I

Procedure details

Into a 3-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-hydroxy-3-methylbenzoic acid (50 g, 328.63 mmol, 1.00 equiv) and methanol (800 mL). This was followed by the addition of thionyl chloride (20 mL) dropwise with stirring. The resulting solution was stirred overnight at 80° C. The resulting mixture was concentrated under vacuum. The residue was diluted with 1000 mL of ethyl acetate. The resulting mixture was washed with 2×800 mL of NaOH (cold). The resulting mixture was washed with 2×500 mL of water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 25 g (46%) of methyl 2-hydroxy-3-methylbenzoate as brown oil. 1H NMR (300 MHz, DMSO-d6) δ 2.19 (s, 3H), 3.90 (s, 3H), 6.83-6.88 (m, 1H), 7.41-7.44 (m, 1H), 7.64-7.66 (m, 1H), 10.87 (b, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
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Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Hydroxy-3-methylbenzoic acid (24.9 g, 0.164 mol) was dissolved in methanol (200 mL), then sulfuric acid (1.75 mL, 32.8 mmol) was added thereto, and then the reaction mixture was refluxed for 7 days. After the reaction mixture was poured into saturated aqueous NaHCO3 solution (300 mL), methanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (500 mL), then the organic layer was washed with saturated aqueous NaHCO3 solution (200 mL) and saturated brine (100 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure to give the titled reference compound (23.0 g) as a pale brown oil. (Yield 84%)
Quantity
24.9 g
Type
reactant
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200 mL
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1.75 mL
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300 mL
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0 (± 1) mol
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Yield
84%

Synthesis routes and methods IV

Procedure details

To a slurry of 3-methylsalicylic acid (200 g) in 600 ml of methanol at −15° is added 65.7 g of concentrated sulfuric acid. The mixture is treated at reflux temperature for 5 days. The reaction mixture is concentrated, and methyl4-butyl ether (500 mL) and water (250 mL) are added. The ether layer is separated, washed with bicarbonate solution and evaporated to dryness to give methyl 3-methylsalicylate an oil.
Quantity
200 g
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reactant
Reaction Step One
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65.7 g
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reactant
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Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-hydroxy-3-methylbenzoic acid (18.1 g, 119 mmol) in 70 mL of methanol is added dropwise 3.3 mL of concentrated sulfuric acid. The resulting solution is heated under reflux for 24 hours. Another 7 mL of concentrated sulfuric acid is added and the reaction is heated at 70° C. overnight. The mixture is cooled and a pink layer separated. This layer is dissolved in 200 mL of ethyl acetate and the solution is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated to give an oil which is purified by chromatography on silica gel using a mixture of 30% ethyl acetate and 70% hexane as the eluent. Methyl 2-hydroxy-3-methylbenzoate is obtained as a clear oil.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
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7 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Y Bessard, R Crettaz - Tetrahedron, 2000 - Elsevier
… Under argon, a well stirred suspension of 2-chloro-4,6-dimethoxypyrimidine (5) (4.38 g; 25.0 mmol), methyl 2-hydroxy-3-methylbenzoate (13) (4.17 g; 25.0 mmol), sodium …
Number of citations: 0 www.sciencedirect.com
AB Sen, KC Joshi - Journal of the Science of Food and …, 1952 - Wiley Online Library
The synthesis of a number of compounds likely to possess fungicidal activity has been described by the authors in the earlier papers of this series (Sen & Joshi, 1948, 1949, 1951a, b). …
Number of citations: 0 onlinelibrary.wiley.com
RH Thomson, AG Wylie - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
Bis-salicylates are formed by the oxidation of o-phenoxybenzoic acids with persulphate. o-Phenoxybenzoic acid itself yields the unsymmetrical dimer, diphenyl 2,4′-dihydroxybiphenyl-…
Number of citations: 0 pubs.rsc.org
M Black, JIG Cadogan, H McNab - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… The oil was removed (0.09 g) and GC-MS indicated that methyl 2-hydroxy-3-methylbenzoate was present: m/z 166 (Mf, 47%), 134 (100) and 106 (86). No other significant products were …
Number of citations: 0 pubs.rsc.org
MM Harris, WG Potter, EE Turner - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… amounts of methyl 2-hydroxy-3-methylbenzoate and N-2-chloro-4-… mm.) was condensed with methyl 2-hydroxy-3-methylbenzoate to give 2-methoxycarbonyl-6-methylphenyl N- (2 : 4 - 6…
Number of citations: 0 pubs.rsc.org
AJ Liepa, O Nguyen, S Saubern - Australian journal of chemistry, 2005 - CSIRO Publishing
… Treating N,N-dimethylthiocarbamoyl chloride with the sodium salt of methyl 2-hydroxy-3-methylbenzoate 7 (Scheme 3) in N,N-dimethylformamide at 80C gave the corresponding crude …
Number of citations: 0 www.publish.csiro.au
T Miyagi, S Okada, N Tada, M Sugihara, N Kagawa… - Tetrahedron …, 2019 - Elsevier
… Methyl 2-hydroxy-3-methylbenzoate (2f), a topographical isomer of 2c, was synthesized in 68% yield, and the ethyl ester 1g afforded 2g in 66% yield. When the reaction was conducted …
Number of citations: 0 www.sciencedirect.com
BM Dunn, TC Bruice - Journal of the American Chemical Society, 1970 - ACS Publications
… 2-Hydroxy-3methylbenzoic acid (Eastman Organic) was esterified with diazomethane by the method of Werner36 to provide methyl 2-hydroxy3-methylbenzoate (XVII): bp 44.5-45.5 (…
Number of citations: 0 pubs.acs.org
MA Dean, SR Hitchcock - Tetrahedron: Asymmetry, 2010 - Elsevier
A series of oxadiazines derived from l-phenylalanine bearing phenolic substituents have been synthesized in a multistep, one pot process. This process involves the reaction of a mixed …
Number of citations: 0 www.sciencedirect.com
GH Yan, XF Li, BC Ge, XD Shi, YF Chen… - European journal of …, 2015 - Elsevier
… deoxybenzoins 10a–g were prepared from the microwave-assisted alkali degradation of 3-aryl-4-hydroxycoumarins in water [19], starting from methyl 2-hydroxy-3-methylbenzoate and …
Number of citations: 0 www.sciencedirect.com

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